molecular formula C8H7NO B3256804 1-(Pyridin-2-yl)prop-2-yn-1-ol CAS No. 276884-47-0

1-(Pyridin-2-yl)prop-2-yn-1-ol

Cat. No. B3256804
CAS RN: 276884-47-0
M. Wt: 133.15 g/mol
InChI Key: NVIBNTUUTHBRCQ-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C8H7NO. It has a molecular weight of 133.15 . The compound is a member of the pyridine family, which is a class of heterocyclic aromatic organic compounds. Pyridines are structurally similar to benzene, but one CH group in the benzene molecule is replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of “this compound” and its derivatives can be achieved through various methods. One such method involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This reaction is an efficient, mild, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pentafluorophenyl- and Pyridinyl-3 Allenes : A study by Erenler and Biellmann (2007) detailed the synthesis of various compounds, including 1-(Pentafluorophenyl)-3-phenylprop-2-yn-1-ol and 3-phenyl-1-(pyridine-3-yl)prop-2-yn-1-ol. These compounds were prepared through different chemical reactions involving acetylenes, palladium-catalyzed condensation, and the removal of silyl groups in basic conditions (Erenler & Biellmann, 2007).

Spectroscopic and Computational Studies

  • Spectroscopic, Computational, and Molecular Docking Studies : Rajamani et al. (2019) conducted a comprehensive study on 1-(pyridin-2-yl amino)methyl napthalene-2-ol, analyzing its structure and properties through various spectroscopic methods and computational calculations. The study also included molecular docking to evaluate its binding efficiency with antimicrobial agents (Rajamani et al., 2019).

Organocatalysis

  • Organocatalysis and Asymmetric Reactions : A derivative of 1-(pyridin-2-yl)prop-2-yn-1-ol, specifically 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, was highlighted in a study by Cui Yan-fang (2008) as an effective organocatalyst for asymmetric Michael addition reactions. The compound's ability to form hydrogen bonds with reactants like β-nitrostyrene was particularly noted (Cui Yan-fang, 2008).

Synthesis of Complex Compounds

  • Synthesis of Complex Chemical Structures : Sucunza et al. (2011) described the use of N-(prop-2-yn-1-yl)pyridin-2-amines in the stereospecific synthesis of complex structures like exo-halomethylene bicyclic pyridones. The process utilized a Sandmeyer reaction and was noted for its efficiency and practicality (Sucunza et al., 2011).

properties

IUPAC Name

1-pyridin-2-ylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6,8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIBNTUUTHBRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

276884-47-0
Record name 1-(pyridin-2-yl)prop-2-yn-1-ol
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Synthesis routes and methods I

Procedure details

3-Hydroxy-3-(2-pyridinyl)-1-propyne was prepared according to Method A above from 2-pyridine carboxaldehyde (1.0 g, 9.3 mmol) (Aldrich) in THF (50 mL) and ethynylmagnesium chloride (10 mmol, 20 mL, 0.5M solution in tetrahydrofuran) (Aldrich). (Yield 956 mg, 77%).
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50 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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